molecular formula C17H13N3OS B6144451 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 325738-86-1

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B6144451
CAS No.: 325738-86-1
M. Wt: 307.4 g/mol
InChI Key: VXUXCFHIUTZZFI-UHFFFAOYSA-N
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Description

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinoline ring, which is further substituted with a methoxy group at the 8th position, a phenyl group at the 5th position, and a thiol group at the 1st position.

Preparation Methods

The synthesis of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, which is then subjected to cyclization with a triazole precursor. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can be compared with other triazoloquinoline derivatives:

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUXCFHIUTZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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